molecular formula C14H15NO5 B8510270 methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate

methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate

Cat. No.: B8510270
M. Wt: 277.27 g/mol
InChI Key: FUNQVKNZKSAPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate typically involves the reaction of 1,3-dioxo-1,3-dihydro-isoindole with 2,2-dimethyl-propionic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies involving enzyme reactions and protein interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate include:

  • 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester
  • 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which imparts specific reactivity and stability. This makes it particularly useful in certain chemical reactions and applications where other compounds may not perform as well.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate

InChI

InChI=1S/C14H15NO5/c1-14(2,13(18)19-3)8-20-15-11(16)9-6-4-5-7-10(9)12(15)17/h4-7H,8H2,1-3H3

InChI Key

FUNQVKNZKSAPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CON1C(=O)C2=CC=CC=C2C1=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl hydroxypivalate (1.31 g, 9.89 mmol) were added tetrahydrofuran (40 ml), hydroxyphthalimide (3.23 g, 19.78 mmol) and triphenylphosphine (6.48 g, 24.73 mmol). After this solution was cooled to 0° C., diisopropyl azodicarboxylate (4.87 ml, 24.73 mmol) was added dropwise to the solution. While being allowed to warm gradually, the reaction mixture was stirred for 12 hours, and concentrated under reduced pressure. The residue was roughly purified by silica gel column chromatography to give the title compound (922 mg).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.87 mL
Type
reactant
Reaction Step Two

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